molecular formula C8H5BrClFO2 B7900701 Methyl 5-bromo-3-chloro-2-fluorobenzoate

Methyl 5-bromo-3-chloro-2-fluorobenzoate

Cat. No.: B7900701
M. Wt: 267.48 g/mol
InChI Key: HWRAUGRZTYEPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-3-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is a derivative of benzoic acid and contains bromine, chlorine, and fluorine substituents on the aromatic ring, making it a halogenated ester. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-3-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and esterification processes. The reaction conditions are optimized for high yield and purity, and the use of continuous flow reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol (EtOH).

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the halogen atoms.

    Reduction: Alcohol derivatives with the ester group reduced to hydroxyl groups.

    Oxidation: Carboxylic acid derivatives or other oxidized products.

Scientific Research Applications

Methyl 5-bromo-3-chloro-2-fluorobenzoate has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.

    Chemical Biology: The compound is used in chemical biology research to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-chloro-2-fluorobenzoate depends on its specific application and the target molecule

    Covalent Bond Formation: The halogen atoms can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to inhibition or modification of their function.

    Non-Covalent Interactions: The compound can interact with biological targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, affecting the target’s activity and function.

Comparison with Similar Compounds

Methyl 5-bromo-3-chloro-2-fluorobenzoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the specific arrangement of halogen atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in various research applications, particularly in the development of new chemical entities and materials.

Properties

IUPAC Name

methyl 5-bromo-3-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRAUGRZTYEPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.